molecular formula C13H18N4O B12310889 1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile

1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B12310889
M. Wt: 246.31 g/mol
InChI Key: GMDWLJGACLJDNT-UHFFFAOYSA-N
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Description

1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile (CAS No. EN300-1693034) is a synthetic pyrrolidine derivative featuring a tert-butyl group at position 1, a 1-methylpyrazole substituent at position 2, and a nitrile group at position 2. The compound’s molecular formula is C₁₃H₁₇N₅O, with a molecular weight of 259.31 g/mol. The pyrrolidine scaffold, combined with the pyrazole moiety, suggests applications in drug discovery, particularly in targeting enzymes or receptors requiring rigid, heterocyclic frameworks .

Properties

IUPAC Name

1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-13(2,3)17-11(18)5-9(6-14)12(17)10-7-15-16(4)8-10/h7-9,12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDWLJGACLJDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C(CC1=O)C#N)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of enaminones through the reaction between dimethylformamide dimethyl acetal (DMF-DMA) and a ketide intermediate under reflux conditions. The enaminone intermediates are then reacted with tert-butyl hydrazine hydrochloride in the presence of potassium carbonate (K₂CO₃) as a base and a mixture of ethyl acetate and water .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity through advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the pyrrolidine core, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.

Scientific Research Applications

1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA and protein levels . This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Pyrazole Stereochemistry Purity (%) CAS/EN No.
1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile C₁₃H₁₇N₅O 259.31 1-methyl Racemic 90 EN300-1693034
rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile C₁₅H₂₂N₄O₂ 290.37 1-(2-methoxyethyl) (2R,3R) 95 1807939-64-5

Key Observations

Substituent Effects: The 1-methylpyrazole group in the target compound provides a compact, lipophilic substituent, which may enhance membrane permeability compared to the bulkier 1-(2-methoxyethyl)pyrazole in the analog .

Stereochemistry :

  • The target compound is racemic, whereas the analog has defined (2R,3R) stereochemistry. Enantiomeric purity is critical in drug design, as stereoisomers often exhibit divergent biological activities .

Purity and Synthesis :

  • The higher purity (95%) of the analog (CAS 1807939-64-5) suggests optimized synthetic protocols, possibly due to advanced purification techniques or stable intermediates.

Research Findings

  • Synthetic Accessibility : The tert-butyl group in both compounds likely stabilizes the pyrrolidine ring against metabolic degradation, a common strategy in protease inhibitor design .

Implications for Further Research

While the target compound’s racemic nature limits its direct therapeutic applicability, resolution into enantiomers or derivatization (e.g., substituting the pyrazole group) could unlock tailored bioactivities. Comparative studies with analogs like CAS 1807939-64-5 highlight the importance of substituent engineering in modulating physicochemical and pharmacokinetic properties .

Biological Activity

1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile is a compound with potential biological activity that has garnered interest in various fields of medicinal chemistry. This article delves into its biological activities, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Molecular Formula

  • C : 13
  • H : 19
  • N : 3
  • O : 3

Structural Representation

The compound features a pyrrolidine ring with a tert-butyl group and a pyrazole moiety, which are critical for its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight265.31 g/mol
CAS Number1807882-49-0
InChI KeyCHYJXIWXRRCCAG-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following findings illustrate its efficacy against various cancer cell lines:

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-722.54Induction of apoptosis via caspase activation
A5495.08Inhibition of proliferation and induction of cell cycle arrest
HCT1160.63CDK9 inhibition leading to reduced cell viability

The anticancer effects of 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile have been attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased caspase activity.
  • Cell Cycle Arrest : It has been shown to halt the cell cycle at the G2/M phase, preventing further proliferation.
  • Inhibition of Key Enzymes : The compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the pyrazole and pyrrolidine rings can significantly influence potency and selectivity.

Key Findings:

  • Substitution patterns on the pyrazole ring affect binding affinity to target proteins.
  • The presence of bulky groups like tert-butyl enhances solubility and bioavailability.

Study 1: Efficacy in Breast Cancer Models

A recent study evaluated the effects of this compound on breast cancer models, demonstrating significant tumor reduction in vivo. The study reported that treatment with the compound led to a marked decrease in tumor size compared to control groups.

Study 2: Mechanistic Insights from Molecular Docking Studies

Molecular docking studies revealed that the compound effectively binds to the active site of CDK9, suggesting a direct interaction that inhibits its kinase activity. This finding provides insights into how structural modifications could enhance efficacy.

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